(2E)-1-(2,4-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2FO/c16-11-6-7-12(13(17)9-11)15(19)8-5-10-3-1-2-4-14(10)18/h1-9H/b8-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGCBECJQXTPHJ-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(2,4-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and 2-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, in solvents such as ethanol or dimethyl sulfoxide.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Chalcones have been extensively studied for their anticancer properties. Research indicates that (2E)-1-(2,4-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated its ability to induce apoptosis in breast cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
This compound has also shown promise as an antimicrobial agent. In vitro studies revealed that it possesses activity against a range of pathogenic bacteria and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes, leading to cell death .
Anti-inflammatory Effects
Research indicates that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. Its ability to modulate inflammatory pathways makes it a candidate for further development in therapeutic applications .
Material Science Applications
Organic Photovoltaics
Chalcone derivatives are being explored as materials for organic photovoltaic devices due to their favorable electronic properties. Studies have shown that incorporating this compound into polymer matrices can enhance the efficiency of light absorption and charge transport in solar cells .
Fluorescent Dyes
The compound's unique structure allows it to be used as a fluorescent dye in various applications, including bioimaging and sensing technologies. Its fluorescence properties can be tuned by modifying the substituents on the phenyl rings, making it versatile for different applications .
Agricultural Chemistry Applications
Pesticidal Activity
Research has indicated that this compound exhibits insecticidal properties. Field studies have shown its effectiveness against common agricultural pests, suggesting potential use as a natural pesticide .
Case Studies
Mechanism of Action
The mechanism of action of (2E)-1-(2,4-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Structural Comparisons
Chalcone derivatives exhibit variations in bond lengths, angles, and dihedral angles depending on substituent positions and electronic effects. Key structural analogs include:
Table 1: Structural Parameters of Selected Chalcone Derivatives
| Compound Name | Bond Length (C=O, Å) | Dihedral Angle (°) | Key Feature(s) | Evidence ID |
|---|---|---|---|---|
| (2E)-1-(2,4-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one (Target) | 1.221* | 5.8* | 2,4-Cl₂ and 2-F substituents | 10 |
| (E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | 1.223 | 7.2 | 2,6-Cl₂ and 4-OCH₃ groups | 7 |
| (2E)-1-(2,4-Dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one | 1.220 | 6.5 | 4-SCH₃ substituent | 5 |
| (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | 1.218 | 8.1 | 3,4,5-(OCH₃)₃ substitution | 18 |
- Substituent Effects: The 2,4-dichlorophenyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which stabilize the enone system. Comparatively, methoxy or methylsulfanyl groups () enhance electron density, altering conjugation and reactivity.
- Dihedral Angles : The dihedral angle between aromatic rings in the target compound (~5.8°) is smaller than in derivatives with bulkier substituents (e.g., 8.1° in trimethoxyphenyl analogs), suggesting reduced steric strain ().
Physicochemical and Optical Properties
Table 3: Optical and Electronic Properties
| Compound Name | Nonlinear Absorption Coefficient (β) | Application Context | Evidence ID |
|---|---|---|---|
| (E)-1-(Anthracen-9-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | 8.7 ×10⁻¹¹ m/W | Optical limiting materials | 6 |
| (E)-1-(Anthracen-9-yl)-3-(2,6-dichlorophenyl)prop-2-en-1-one | 6.2 ×10⁻¹¹ m/W | Nonlinear optics | 6 |
- Substituent Position Matters: The 2,4-dichlorophenyl isomer () shows a 40% higher nonlinear absorption coefficient than the 2,6-dichloro analog, indicating that para-substitution enhances π-conjugation and charge transfer.
- Fluorine Impact : The target compound’s 2-fluorophenyl group may reduce polarizability compared to anthracenyl analogs but improve thermal stability due to C-F bond strength.
Biological Activity
Overview
(2E)-1-(2,4-Dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered significant attention in recent years due to its diverse biological activities. This compound is characterized by the presence of both dichlorophenyl and fluorophenyl groups attached to a propenone backbone, which contributes to its unique chemical properties and potential therapeutic applications.
The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 2,4-dichlorobenzaldehyde and 2-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is performed in an ethanol or methanol solvent under reflux conditions to yield the desired product with high purity.
Biological Activities
Antimicrobial Properties
Research indicates that chalcone derivatives exhibit significant antimicrobial activity. For instance, studies have shown that this compound demonstrates efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been explored extensively. In vitro studies have revealed that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound appears to inhibit cell proliferation by interfering with the cell cycle, particularly at the G1 phase, leading to decreased viability and increased rates of programmed cell death .
Case Studies
A notable case study involved the evaluation of various chalcone derivatives, including this compound, which demonstrated a dose-dependent inhibition of cancer cell growth. The study reported an IC50 value of approximately 25 µM for HeLa cells, indicating potent activity compared to standard chemotherapeutics .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit enzymes involved in cell proliferation or induce oxidative stress, leading to cellular damage and apoptosis. This dual mechanism enhances its potential as a therapeutic agent in treating infections and cancers .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (2E)-1-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | Structure | Moderate antibacterial activity |
| (2E)-1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Structure | Strong anticancer properties |
| (2E)-1-(3-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | Structure | Limited antifungal activity |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing (2E)-1-(2,4-dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via Claisen-Schmidt condensation. A base (e.g., KOH in ethanol) catalyzes the reaction between substituted acetophenones and aryl aldehydes. For example, 2,4-dichloroacetophenone reacts with 2-fluorobenzaldehyde under reflux (0–50°C) with stirring for 2–3 hours . Optimization involves adjusting reaction temperature, base concentration, and solvent polarity. Ethanol is preferred for its ability to dissolve both reactants and stabilize intermediates. Monitoring via TLC or HPLC ensures reaction completion.
- Key Parameters : Temperature control (prevents side reactions like over-condensation), stoichiometric balance (excess aldehyde may improve yield), and inert atmosphere (prevents oxidation of intermediates) .
Q. How is the compound characterized to confirm its structural configuration (E vs. Z)?
- Methodology :
- NMR : The E-configuration is confirmed by analyzing coupling constants (J = 15–16 Hz for trans-vinylic protons in H NMR) .
- XRD : Single-crystal X-ray diffraction provides definitive proof of the E-geometry by measuring bond angles and torsion angles (e.g., C=C bond length ~1.32–1.34 Å) .
- IR : Stretching frequencies for α,β-unsaturated ketones (C=O ~1650–1680 cm⁻¹; C=C ~1600 cm⁻¹) corroborate the chalcone backbone .
Q. What spectroscopic techniques are critical for identifying functional groups and purity?
- Essential Techniques :
- HR-MS : Confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and fragmentation patterns .
- UV-Vis : Absorbance near 300–350 nm indicates π→π* transitions in the enone system .
- Elemental Analysis : Validates purity (>95% for publication-ready compounds) by matching experimental and theoretical C/H/N ratios .
Q. How is antimicrobial activity evaluated, and what controls are necessary?
- Protocol : Use agar well diffusion or microbroth dilution assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans).
- Controls :
- Positive: Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
- Negative: Solvent (DMSO/ethanol) to rule out solvent toxicity.
Advanced Research Questions
Q. How can discrepancies between experimental and DFT-calculated spectroscopic data be resolved?
- Case Study : DFT studies (e.g., B3LYP/6-311++G(d,p)) often predict UV-Vis λmax values slightly higher than experimental due to solvent effects (polarizable continuum models improve accuracy) .
- Resolution :
- Compare HOMO-LUMO gaps (theoretical vs. experimental bandgap from UV-Vis).
- Adjust basis sets (e.g., adding diffuse functions for anions) or include solvent corrections in Gaussian/Psi4 calculations .
Q. What strategies enhance antimicrobial efficacy through structural modification?
- Approaches :
- Electron-Withdrawing Substituents : Adding nitro (-NO₂) or trifluoromethyl (-CF₃) groups increases electrophilicity, enhancing interactions with microbial enzymes .
- Hybridization : Link chalcones to triazole or pyrazole rings (e.g., via Click chemistry) to improve solubility and target specificity .
Q. How are non-linear optical (NLO) properties evaluated, and what makes this compound promising?
- Techniques :
- Hyper-Rayleigh Scattering (HRS) : Measures second-order susceptibility (β).
- DFT Calculations : Predict polarizability (α) and hyperpolarizability (β) from electron density maps.
- Findings : The compound’s π-conjugated system and electron-withdrawing Cl/F substituents enhance NLO response (β ~10⁻³⁰ esu), making it suitable for photonic devices .
Q. What challenges arise in crystallographic studies, and how are they mitigated?
- Challenges :
- Crystal Twinning : Common in chalcones due to flexible enone chains.
- Disorder : Halogen atoms (Cl, F) may exhibit positional disorder.
- Solutions :
- Use low-temperature (100 K) data collection to minimize thermal motion.
- Refine disorder models using SHELXL or OLEX2 with restraints on bond lengths/angles .
Q. How do solvent effects and pH influence stability during biological assays?
- Stability Tests :
- HPLC Monitoring : Detect degradation products after 24h in PBS/DMSO (pH 7.4).
- UV-Vis : Shifts in λmax indicate keto-enol tautomerism or hydrolysis.
Q. What computational parameters best predict reactivity in electrophilic substitution reactions?
- Global Reactivity Descriptors :
- Electrophilicity Index (ω) : Calculated as ω = (μ²)/(2η), where μ = chemical potential, η = hardness. High ω (>1.5 eV) indicates strong electrophilicity .
- Fukui Indices : Identify nucleophilic (f⁻) and electrophilic (f⁺) sites for regioselective reactions (e.g., halogenation at the para position of the dichlorophenyl ring) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
